Kif15-IN-2 is classified as a kinesin inhibitor, specifically targeting Kif15 (also known as kinesin-12 or HKLP2). It is primarily utilized in research focused on cellular proliferative diseases, including various cancers. The compound has been identified as a potential therapeutic agent due to its role in regulating mitotic processes and its involvement in cancer cell proliferation .
The synthesis of Kif15-IN-2 involves several steps typically characterized by organic synthesis methodologies. While specific synthetic routes are not detailed in the available literature, inhibitors of kinesins often employ techniques such as:
The precise parameters (e.g., temperature, reaction time) can vary based on the specific synthetic route chosen by researchers .
Molecular modeling studies could elucidate the precise binding interactions between Kif15-IN-2 and Kif15, aiding in optimizing its efficacy .
Kif15-IN-2 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main role is to inhibit the activity of Kif15 during mitosis. The inhibition mechanism may involve:
These interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities .
The mechanism of action of Kif15-IN-2 revolves around its ability to inhibit the kinesin motor protein Kif15. This inhibition disrupts normal mitotic spindle formation and function, leading to:
Studies have shown that targeting Kif15 can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
While specific physical and chemical properties of Kif15-IN-2 are not extensively documented, typical properties for small molecule inhibitors include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide detailed insights into these properties .
Kif15-IN-2 has significant potential applications in scientific research and therapeutic development:
Research continues to explore its potential as a therapeutic agent against cancers where Kif15 plays a critical role .
KIF15-IN-2 exerts its inhibitory effect through precise interactions with the motor domain of KIF15, a kinesin-12 family member. Structural studies reveal that KIF15 adopts a unique "ATP-like" conformation even when bound to ADP, characterized by a docked neck linker critical for force generation and processive movement along microtubules [8]. This conformation creates a distinct binding pocket adjacent to the nucleotide-binding site. KIF15-IN-2 occupies this pocket through:
The inhibitory mechanism is further modulated by KIF15's intrinsic autoinhibition. Biochemical analyses demonstrate that full-length KIF15 exists in a compact, inactive conformation at low ionic strength, mediated by electrostatic interactions between its C-terminal Coil-2 domain and the motor domain. High ionic strength disrupts this autoinhibition, shifting KIF15 to an elongated, active form [1]. KIF15-IN-2 exploits this regulatory mechanism by preferentially binding and stabilizing the autoinhibited state, effectively trapping the motor in a non-functional conformation [1]. Electron microscopy studies visualize a characteristic "kink" in the stalk region, suggesting a flexible hinge enabling this conformational switch – a structural feature absent in structurally related kinesins like HSET [1].
Table 1: Key Structural Features of KIF15 Motor Domain Targeted by KIF15-IN-2
Structural Element | Functional Role | Interaction with KIF15-IN-2 | Consequence |
---|---|---|---|
Neck Linker (β9) | Force transduction, processivity | Stabilizes docked conformation | Prevents undocking and stepping |
Switch I (P-loop) | ATP hydrolysis coordination | Forms hydrogen bonds | Impairs ATPase activation |
Loop L5 (α2-α3) | Microtubule binding interface | Hydrophobic interactions | Disrupts microtubule affinity |
Coil-2 Domain (C-term) | Autoinhibitory domain | Stabilizes closed conformation | Locks motor in inactive state |
Stalk Hinge Region | Enables conformational change | Indirect stabilization | Restricts activation dynamics |
KIF15-IN-2 profoundly impacts the enzymatic and microtubule-binding properties of KIF15. Single-molecule TIRF microscopy studies demonstrate that while constitutively active KIF15 constructs (e.g., Kif15-N700) exhibit robust motility on single microtubules, full-length KIF15 is largely immotile unless derepressed [1]. KIF15-IN-2 mimics the autoinhibited state by:
The critical role of the non-motor MT-binding site was demonstrated by experiments showing that KIF15-N700 (lacking the regulatory C-terminus but retaining Coil-1) decorates interphase microtubules robustly, especially in the presence of AMPPNP, while full-length KIF15 does not. KIF15-IN-2 treatment phenocopies this autoinhibition, preventing microtubule association even under AMPPNP conditions [1].
Table 2: Impact of KIF15-IN-2 on KIF15 Biochemical Activities
Activity | KIF15 State | Effect of KIF15-IN-2 | Functional Consequence |
---|---|---|---|
Basal ATPase (No MTs) | Full-length | ~70% Reduction | Impairs catalytic core function |
MT-Stimulated ATPase | Full-length | Complete Abolition | Decouples catalysis from MT binding |
Motility on Single MTs | Derepressed (e.g., Kif15-N700) | Strongly Inhibited | Blocks translocation |
Motility in MT Bundles | Full-length (Activated) | Eliminated | Prevents K-fiber targeting and sliding |
MT Binding (Interphase) | Full-length | Prevented | Mimics/stabilizes autoinhibited state |
Two-MT Binding/Crosslinking | Full-length | Disrupted | Impairs bundle formation and stability |
KIF15 (kinesin-12) and KIF11 (Eg5, kinesin-5) are both essential mitotic motors involved in spindle bipolarity, but their inhibition by specific small molecules exhibits fundamental differences:
Table 3: Comparative Inhibition Mechanisms of KIF15-IN-2 vs. KIF11 Inhibitors (e.g., Ispinesib)
Feature | KIF15 / KIF15-IN-2 | KIF11 (Eg5) / Ispinesib | Biological Implication |
---|---|---|---|
Primary Quaternary State | Dimer (regulated) | Obligate Tetramer | Different force generation mechanisms |
Key Motility Mechanism | Sliding within parallel bundles (K-fibers) | Sliding antiparallel MTs apart | Complementary roles in spindle assembly |
Inhibitor Binding Consequence | Stabilizes autoinhibition; Blocks bundle motility | Traps motor in rigor state on single MT | Different molecular traps |
Role in KIF11 Inhibitor Resistance | Upregulated to drive Eg5-independent spindles | Direct target | KIF15-IN-2 targets resistance mechanism |
TPX2 Dependency for Spindle Localization | Yes (C-term domain critical) | Yes (C-term domain critical) | Both require TPX2, but distinct interactions |
Effect of Inhibitor on Localization | Disrupts via activity + autoinhibition | Disrupts primarily via activity loss | KIF15-IN-2 has dual localization impact |
Preferred Microtubule Substrate | Parallel bundles (K-fibers) | Antiparallel MT pairs | Distinct spindle subdomains targeted |
The microtubule-associated protein TPX2 is a critical regulator of KIF15 function and a key factor in the efficacy of KIF15-IN-2. TPX2 interacts with KIF15 through its C-terminal domain (specifically residues ~710-747), which is essential for:
Mechanism of KIF15-IN-2 Interaction with TPX2-KIF15 Axis:KIF15-IN-2 disrupts the functional TPX2-KIF15 axis through multiple mechanisms:
Therefore, KIF15-IN-2 efficacy stems not only from direct motor domain inhibition but also from effectively dismantling the critical TPX2-KIF15 regulatory complex essential for KIF15's mitotic functions, particularly its role as a backup motor for KIF11.
Table 4: TPX2 Regulation of KIF15 and Impact of KIF15-IN-2
TPX2 Function | Molecular Mechanism | Effect of KIF15-IN-2 | Mitotic Consequence |
---|---|---|---|
Spindle Targeting | C-term domain binds KIF15, loading it onto spindle MTs | Indirect block: Stabilizes KIF15 autoinhibition, preventing TPX2 access | Loss of KIF15 from K-fibers |
Motility Regulation | C-term domain suppresses KIF15 stepping velocity | Synergy: Enhances motor inhibition | Complete motor arrest |
Bundle Formation | Promotes parallel MT bundle formation | Substrate Insensitivity: Blocks KIF15 activation on bundles | Prevents K-fiber sliding/stabilization |
Eg5 Redundancy | Enables KIF15 to drive Eg5-independent spindles | Disruption: Abolishes functional TPX2-KIF15 complex | Loss of backup spindle assembly pathway |
Phosphorylation Control | Recruits Aurora A for KIF15 phosphorylation (e.g., S1169) | Potential Indirect Effect: Mis-localization prevents phosphorylation | Loss of phospho-regulation critical for spindle function |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3